Direct Black 38 free acid
Description
Historical Trajectories of Azo Dye Research and Direct Black 38 (free acid)'s Significance
The journey of azo dye research is deeply intertwined with the industrial revolution, where the demand for synthetic colorants for textiles surged. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), became the largest and most versatile class of synthetic dyes. The significance of Direct Black 38, also known as Chlorazol Black E, emerged from its widespread use in dyeing textiles, leather, and paper due to its intense black color and direct application properties. osha.govcdc.gov
Early research on azo dyes primarily focused on their synthesis and application in the dyeing industry. However, the focus of scientific inquiry shifted as concerns about the environmental and health impacts of these compounds grew. A pivotal point in the research trajectory of Direct Black 38 was the discovery of its metabolic conversion to benzidine (B372746), a known human carcinogen. osha.govnih.gov This finding, established through studies on animals and observations in occupationally exposed workers, marked a significant turning point, steering research towards toxicology and environmental science. osha.govnih.gov The realization that the reductive cleavage of the azo bond could release potentially harmful aromatic amines spurred a new era of investigation into the biodegradability and metabolic fate of azo dyes like Direct Black 38. cdc.govcdnsciencepub.com
Interdisciplinary Contexts of Direct Black 38 (free acid) Academic Inquiry
The study of Direct Black 38 (free acid) extends far beyond the confines of traditional textile chemistry, permeating a wide array of academic fields. Its interdisciplinary nature is a testament to the compound's complex interactions with biological and environmental systems.
Environmental Science and Toxicology: A significant body of research is dedicated to understanding the environmental fate and toxicity of Direct Black 38. medchemexpress.com Studies have investigated its presence and persistence in wastewater, its adsorption onto sediments, and its potential for bioaccumulation. cdnsciencepub.com Toxicological studies have explored its effects on various organisms, with a particular focus on its carcinogenicity and mutagenicity, often linked to its benzidine metabolite. osha.govglpbio.com
Biochemistry and Microbiology: The microbial degradation of Direct Black 38 is a key area of research. medchemexpress.com Scientists are investigating the enzymatic pathways involved in the reductive cleavage of its azo bonds by various microorganisms, such as bacteria found in soil and the human gut. cdc.govmedchemexpress.com This research is crucial for developing bioremediation strategies for dye-contaminated effluents.
Analytical Chemistry: The need to detect and quantify Direct Black 38 and its metabolites in various matrices has driven advancements in analytical techniques. Researchers continuously work on developing more sensitive and selective methods for its analysis in environmental and biological samples.
Cell Biology: In a more recent development, Direct Black 38, also referred to as Ferristatin II, has been identified as a compound that promotes the degradation of transferrin receptor-1, a protein involved in iron uptake by cells. targetmol.comcymitquimica.com This has opened up new avenues of research in cell biology and potential therapeutic applications.
Methodological Advancements Driving Contemporary Research on Direct Black 38 (free acid)
The evolution of sophisticated analytical and research methodologies has been instrumental in deepening our understanding of Direct Black 38 (free acid).
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of Direct Black 38 and its metabolites, including benzidine, in complex mixtures like industrial effluents and biological samples. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used to identify the volatile and semi-volatile degradation products of the dye.
Spectroscopic Methods: UV-Visible spectrophotometry is widely used to monitor the decolorization of Direct Black 38 in degradation studies. researchgate.net Derivative spectrophotometry has also been employed to analyze mixtures of dyes, reducing spectral interference. researchgate.net
Molecular Biology and Genetic Tools: Modern research often employs molecular techniques to identify and characterize the genes and enzymes responsible for the microbial degradation of azo dyes. This allows for a more in-depth understanding of the bioremediation process at a molecular level.
In Vitro and In Vivo Models: The study of the biological effects of Direct Black 38 relies on a variety of models. In vitro assays are used to assess its mutagenicity and effects on cell cultures. glpbio.com In vivo studies, primarily in animal models, provide crucial data on its metabolism, distribution, and carcinogenicity. osha.govnih.gov
These advanced methodologies have provided researchers with the tools to investigate the multifaceted nature of Direct Black 38, from its fundamental chemical properties to its complex interactions within biological and environmental systems.
Table 1: Chemical Properties of Direct Black 38 (free acid)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C34H27N9O7S2 | targetmol.com |
| Molecular Weight | 737.77 g/mol | targetmol.com |
| CAS Number | 22244-14-0 | targetmol.com |
| Appearance | Black crystalline powder | chemicalbook.com |
| Water Solubility | Slightly soluble | chemicalbook.com |
Table 2: Research Findings on Direct Black 38
| Research Area | Key Finding | Reference |
|---|---|---|
| Metabolism | Metabolized to the carcinogen benzidine in animals and humans. | osha.govnih.gov |
| Toxicology | Induces unscheduled DNA synthesis in rat liver and micronuclei in bone marrow. | glpbio.com |
| Environmental Fate | Can be decolorized and mineralized through sequential anaerobic/aerobic bioreactor systems. | researchgate.net |
| Cell Biology | Promotes the degradation of transferrin receptor-1. | targetmol.comcymitquimica.com |
| Industrial Application | Used for dyeing textiles, leather, and paper. | osha.govcdc.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| Direct Black 38 (free acid) | |
| Benzidine | |
| Chlorazol Black E | |
| Ferristatin II | |
| 4-aminobiphenyl | |
| Monoacetylbenzidine | |
| Diacetylbenzidine | |
| Orange I | |
| Sulfanilic acid |
Structure
2D Structure
Properties
CAS No. |
22244-14-0 |
|---|---|
Molecular Formula |
C34H27N9O7S2 |
Molecular Weight |
737.8 g/mol |
IUPAC Name |
4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H27N9O7S2/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50) |
InChI Key |
ATFARZXNCCWOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Direct Black 38 Free Acid
Established Reaction Pathways for Direct Black 38 (free acid) Synthesis
The commercial synthesis of Direct Black 38 is a sequential process involving multiple diazotization and azo coupling reactions. nih.govworlddyevariety.com This pathway builds the complex trisazo structure step-by-step, carefully controlling reaction conditions to ensure the desired coupling positions and high yields.
The synthesis of Direct Black 38 is a classic example of building a polyazo dye through a series of controlled electrophilic aromatic substitution reactions. The process begins with the tetrazotization of benzidine (B372746), which acts as the central diamine component. This tetrazotized intermediate is then sequentially coupled with various aromatic compounds.
The established commercial pathway can be summarized in the following steps:
First Coupling (Acidic Conditions): Tetrazotized benzidine (the diazonium salt derived from benzidine) is coupled with one molar equivalent of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid). This reaction is conducted under acidic conditions to direct the coupling to the amino group of the H-acid. nih.govworlddyevariety.com
Second Coupling (Alkaline Conditions): The resulting monoazo intermediate is then coupled with one molar equivalent of diazotized aniline (B41778). This second coupling is performed under alkaline conditions, which activates the H-acid at the position adjacent to the hydroxyl group. nih.govworlddyevariety.com
Third Coupling: The disazo intermediate from the previous step is then coupled with m-phenylenediamine (B132917) to form the final trisazo structure. nih.gov
Neutralization: The final product is typically neutralized, often with sodium hydroxide (B78521), to yield the sodium salt of the dye, which is the common commercial form. nih.gov
The key precursors involved in this synthesis are detailed in the table below.
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| Benzidine | C12H12N2 | Central diamine; forms the initial bis-diazonium salt. |
| H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) | C10H9NO7S2 | Primary coupling component, capable of coupling at two different positions depending on pH. |
| Aniline | C6H7N | Source of the second diazonium group for coupling to the H-acid moiety. |
| m-Phenylenediamine | C6H8N2 | Final coupling component, adding the terminal 2,4-diaminophenyl group. |
The formation of each of the three azo linkages (–N=N–) in Direct Black 38 occurs through a two-stage mechanism: diazotization followed by azo coupling. fsw.cc
Diazotization: This is the process of converting a primary aromatic amine into a diazonium salt. In the synthesis of DB38, this applies to aniline and both amine groups of benzidine. The reaction is typically carried out in a cold (0–5 °C) aqueous solution with a strong acid (like hydrochloric acid) and sodium nitrite (B80452). lgu.edu.pkfsw.cc The acid protonates the sodium nitrite to form nitrous acid (HNO₂), which then, through a series of intermediates, generates the nitrosonium ion (NO⁺). The primary amine's lone pair of electrons attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the highly reactive aryldiazonium cation (Ar–N≡N⁺) is formed. The low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures. researchgate.net
Azo Coupling: This is an electrophilic aromatic substitution reaction where the aryldiazonium cation acts as the electrophile. wikipedia.org It attacks an electron-rich aromatic ring, the coupling component (e.g., H-acid, m-phenylenediamine). The rate and position of this coupling are highly dependent on the pH of the reaction medium. fsw.cc
Coupling with H-acid: H-acid is an interesting coupling component as it has two activated positions. In acidic conditions (low pH), the amino group is protonated (-NH₃⁺), deactivating its part of the ring, while the hydroxyl group remains active. The diazonium salt couples at the ortho position to the amino group. In alkaline conditions (high pH), the hydroxyl group is deprotonated to an oxide ion (-O⁻), which is a much stronger activating group than the amino group. This directs the coupling to the ortho position of the hydroxyl group. nih.govworlddyevariety.com This pH-dependent selectivity is exploited in the synthesis of DB38 to build the molecule in a specific sequence.
Coupling with m-Phenylenediamine: As a di-amino substituted benzene (B151609) ring, m-phenylenediamine is highly activated and readily couples with the diazonium salt intermediate.
Optimization of Reaction Kinetics and Thermodynamic Parameters in Direct Black 38 (free acid) Production
While specific, detailed kinetic and thermodynamic studies for the industrial synthesis of Direct Black 38 are not extensively published, the optimization of its production relies on well-understood principles of chemical reaction engineering applied to diazotization and azo coupling. wikipedia.org The goal is to maximize product yield and purity while minimizing reaction time and side-product formation.
Kinetic Control: The synthesis of DB38 is primarily under kinetic control. The reaction rates of both diazotization and coupling are highly sensitive to several parameters:
Temperature: Diazotization must be conducted at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt, which would lower the yield. fsw.cc The coupling reactions are also temperature-controlled to manage the reaction rate and prevent side reactions.
pH: As discussed previously, pH is the most critical parameter for controlling the regioselectivity of the coupling reactions, especially with a versatile coupling component like H-acid. Precise pH control at each step ensures that the azo linkages form at the intended positions. Incorrect pH can lead to the formation of isomeric impurities. fsw.cc
Concentration: The concentration of reactants (diazonium salt, coupling component) influences the reaction rate according to the law of mass action. Industrial processes are optimized to use concentrations that ensure a high reaction rate without causing issues with mixing or precipitation of intermediates. jmbfs.org
Reaction Equilibrium: The azo coupling reaction is essentially irreversible, driving the synthesis towards the product side. youtube.com However, side reactions and decomposition pathways compete with the desired reaction.
Enthalpy and Entropy: The formation of azo dyes is typically an exothermic process (negative enthalpy change, ΔH°). researchgate.net The thermodynamic parameters (Gibbs free energy ΔG°, enthalpy ΔH°, and entropy ΔS°) are influenced by temperature. By controlling the temperature, the spontaneity (negative ΔG°) of the desired reaction is ensured while minimizing the rates of competing decomposition reactions. researchgate.net
Optimization in an industrial setting often involves using Design of Experiments (DoE) to systematically vary these parameters and identify the conditions that lead to the highest yield and purity in the most cost-effective manner. nih.govacs.org
| Parameter | Kinetic Impact | Thermodynamic Impact | Typical Optimized Condition for Azo Dye Synthesis |
|---|---|---|---|
| Temperature | Strongly influences reaction rates; low temperature is critical for diazonium salt stability. | Affects reaction equilibrium and spontaneity (ΔG = ΔH - TΔS). | 0-5 °C for diazotization; variable for coupling depending on reactants. fsw.cc |
| pH | Determines the active species and concentration of the coupling component; controls the rate and position of electrophilic attack. | Shifts equilibria of protonation/deprotonation of reactants, affecting the overall free energy change. | Acidic for coupling to amino groups; alkaline for coupling to hydroxyl groups. worlddyevariety.com |
| Reactant Concentration | Directly affects reaction rate (rate laws). High concentration increases throughput. | Influences the position of the chemical equilibrium. | As high as possible while maintaining solubility and efficient mixing. jmbfs.org |
| Reaction Time | Sufficient time must be allowed for the reaction to proceed to completion to maximize yield. | Longer times at elevated temperatures can favor thermodynamically stable side products or decomposition. | Monitored to ensure completion (e.g., via spot tests) without allowing for degradation. fsw.cc |
Sophisticated Analytical Approaches for Direct Black 38 Free Acid Detection and Characterization
Spectroscopic Techniques for Elucidation of Direct Black 38 (free acid) Molecular Structure
Spectroscopy is instrumental in determining the fundamental structure of the Direct Black 38 molecule. By interacting with electromagnetic radiation, different parts of the molecule provide unique spectral signatures, allowing for a comprehensive structural portrait.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing azo dyes like Direct Black 38. The color of the dye is a direct result of its chromophores—conjugated systems of double bonds (including the azo, -N=N-, groups) and aromatic rings—that absorb light in the visible region of the electromagnetic spectrum. msu.eduutoronto.ca The UV-Vis spectrum of Direct Black 38 provides information on these chromophoric systems. The technique is particularly useful for monitoring the decolorization of the dye, as the cleavage of the azo bonds during degradation leads to a decrease in light absorbance at the maximum wavelength (λmax) in the visible range. researchgate.netresearchgate.net This change in the absorption spectrum indicates the breakdown of the parent dye molecule into intermediate forms. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| Chromophore | The part of the molecule responsible for its color, primarily the conjugated system of azo groups and aromatic rings. msu.eduyoutube.com | The primary target for analysis, as its structure dictates the λmax. |
| λmax (Maximum Wavelength) | The wavelength in the UV-Vis spectrum at which the dye shows maximum absorbance. | Used as the primary wavelength for quantitative analysis and for monitoring decolorization efficiency. |
| Absorbance | A measure of the light absorbed by the dye solution at a specific wavelength. | Directly proportional to the concentration of the dye (Beer-Lambert Law), allowing for quantification. |
| Spectral Changes | Shifts in λmax or decreases in absorbance intensity over time. | Indicates the degradation or transformation of the dye, particularly the cleavage of the chromophoric azo bonds. researchgate.net |
Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to identify the functional groups within a molecule. wvu.edu Both methods probe the vibrational modes of chemical bonds, providing a unique "vibrational fingerprint" that is characteristic of the compound's molecular structure. nasa.govresearchgate.netnih.govnasa.gov For Direct Black 38, these techniques can confirm the presence of key structural features.
IR spectroscopy measures the absorption of infrared radiation by the molecule, highlighting vibrations of polar functional groups. nasa.gov An IR spectrum of Direct Black 38 would exhibit characteristic absorption bands for its various components. chemicalbook.com Raman spectroscopy, which measures the inelastic scattering of laser light, is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for identifying the azo (-N=N-) linkages and aromatic ring structures in the dye. lu.se
| Functional Group | Expected Vibrational Mode | General Wavenumber Range (cm⁻¹) | Primary Detection Technique |
|---|---|---|---|
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) | IR |
| N-H (amine) | Stretching | 3300 - 3500 | IR |
| C-H (aromatic) | Stretching | 3000 - 3100 | IR, Raman |
| N=N (azo) | Stretching | 1400 - 1450 | Raman |
| C=C (aromatic) | Ring Stretching | 1450 - 1600 | IR, Raman |
| S=O (sulfonate) | Stretching | 1030 - 1070 and 1150 - 1230 | IR |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structural connectivity of a molecule. It provides detailed information about the chemical environment of individual atoms (primarily hydrogen and carbon) by probing their nuclear spin in a strong magnetic field. Techniques like ¹H NMR and ¹³C NMR would allow for the mapping of the entire carbon-hydrogen framework of the Direct Black 38 molecule. mdpi.com While complex due to the molecule's size, 2D NMR experiments (such as COSY and HMQC/HSQC) could definitively establish the bonding sequence and confirm the substitution patterns on the naphthalene (B1677914) and benzene (B151609) rings, providing unambiguous structural elucidation. acs.org
Chromatographic Separations and Mass Spectrometry for Direct Black 38 (free acid) Quantification
While spectroscopy provides structural information, the combination of chromatography and mass spectrometry is the gold standard for the separation, identification, and quantification of Direct Black 38 and its related products in complex mixtures. rsc.org
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective method for the quantitative analysis of Direct Black 38. rsc.orgchromatographyonline.com HPLC first separates the nonvolatile and thermally unstable dye from other components in a sample matrix. epa.govscribd.com The separated analyte is then introduced into the mass spectrometer, where it is ionized (e.g., via electrospray ionization, ESI) and detected.
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this mode, the parent ion of Direct Black 38 is selected, fragmented, and specific product ions are monitored. This technique, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for reliable quantification at very low concentrations. chromatographyonline.com
| Parameter | Condition/Value |
|---|---|
| Chromatography System | ACQUITY UPLC H-Class |
| Column | ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm |
| Mobile Phase | Water and Methanol Gradient |
| Detection | ACQUITY QDa Detector (Mass Spectrometer) |
| Retention Time | 3.23 min |
| Ionization Mode | Negative Polarity |
| m/z (mass-to-charge ratio) | 736 |
Due to its high molecular weight and low volatility, the intact Direct Black 38 dye is not suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). epa.gov However, GC-MS is a critical tool for identifying and quantifying its more volatile and hazardous transformation products that may form during metabolic or environmental degradation processes. researchgate.netnih.gov
The primary concern with benzidine-based dyes like Direct Black 38 is their potential to break down, reforming the carcinogenic aromatic amine benzidine (B372746). researchgate.netnih.gov Under anaerobic conditions, the azo bonds can be cleaved, releasing benzidine and other aromatic amines. researchgate.net GC-MS is the preferred method for analyzing these smaller, more volatile degradation products, providing definitive identification through their characteristic mass spectra and retention times. researchgate.netacs.org
| Analyte Type | Example Compound | Reason for GC-MS Use |
|---|---|---|
| Intact Dye | Direct Black 38 | Not suitable due to low volatility and thermal instability. epa.gov |
| Transformation Products | Benzidine | Ideal for separating and identifying volatile aromatic amines formed from dye degradation. researchgate.net |
| Metabolites | Monoacetylbenzidine | Used to detect and quantify metabolites in biological samples after exposure to the dye. nih.gov |
Electrochemical and Emerging Analytical Techniques Applied to Direct Black 38 (free acid)
The detection and characterization of Direct Black 38 (free acid) are critical for environmental monitoring and industrial quality control. While traditional analytical methods exist, there is a growing interest in developing more sophisticated, sensitive, and selective techniques. This section explores the application of electrochemical and other emerging analytical methods for the analysis of this complex azo dye.
Electrochemical techniques offer several advantages for the detection of electroactive species like Direct Black 38, including high sensitivity, rapid response times, and the potential for miniaturization and on-site analysis. The core of these methods lies in the oxidation or reduction of the analyte at an electrode surface, generating a measurable electrical signal.
Voltammetric Approaches
Voltammetry, a technique where the current is measured as a function of applied potential, is a powerful tool for the analysis of azo dyes. For benzidine-based compounds, voltammetric determination has been successfully demonstrated at glassy carbon electrodes. nih.gov The azo groups (-N=N-) and amino functionalities within the Direct Black 38 molecule are electrochemically active and can be either oxidized or reduced under specific potential conditions.
The performance of voltammetric sensors can be significantly enhanced by modifying the electrode surface with nanomaterials. Materials such as carbon nanotubes and graphene offer a high surface area and excellent electrical conductivity, which can amplify the electrochemical signal and lower the detection limit. wikipedia.org While specific studies on Direct Black 38 are limited, the principles applied to other azo dyes are readily transferable. For instance, the modification of electrodes with these carbon-based nanomaterials has been shown to improve the detection of various organic pollutants. mdpi.comrsc.org
A comparison of different voltammetric techniques for the detection of similar analytes is presented in the table below.
| Voltammetric Technique | Principle | Potential Advantages for Direct Black 38 Detection |
| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions. | Provides information on the redox behavior and reaction mechanisms of the dye. |
| Differential Pulse Voltammetry (DPV) | Pulses of a specific height are superimposed on a linear potential ramp. | Offers higher sensitivity and better resolution compared to CV, making it suitable for trace analysis. mdpi.com |
| Square Wave Voltammetry (SWV) | A square wave is superimposed on a staircase potential waveform. | Allows for rapid analysis and high sensitivity due to the effective discrimination against background currents. |
Emerging Analytical Techniques
Beyond conventional electrochemical methods, several innovative analytical approaches are being explored for the detection of complex organic molecules like Direct Black 38.
Biosensors
Biosensors utilize a biological recognition element coupled with a transducer to provide a highly selective analytical signal. For benzidine-based dyes, aptamer-based biosensors represent a promising avenue. uwaterloo.ca Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. mdpi.com An aptasensor for Direct Black 38 would involve the immobilization of a specific aptamer on an electrode surface. The binding of the dye to the aptamer would then induce a measurable change in the electrochemical signal. mdpi.comnih.gov
Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers are synthetic receptors with tailor-made binding sites for a target molecule. mdpi.comlincoln.ac.uknih.gov The process involves polymerizing functional monomers in the presence of the template molecule (in this case, Direct Black 38). After removal of the template, cavities that are complementary in shape, size, and chemical functionality to the analyte remain. mdpi.com When integrated with an electrochemical transducer, these MIPs can serve as highly selective recognition elements for the detection of the dye. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy is a powerful technique that provides detailed structural information about molecules. nih.govrsc.org While conventional Raman spectroscopy often suffers from weak signals, SERS can enhance the signal by several orders of magnitude when the analyte is adsorbed onto or in close proximity to a nanostructured metal surface. wiley.comfrontiersin.org This technique has been successfully applied to the analysis of various dyes, including black dyes on different substrates. nih.gov For Direct Black 38, SERS could provide a "fingerprint" spectrum, allowing for its unambiguous identification even in complex matrices.
Quantum Dot-Based Sensors
Quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties that are dependent on their size. nih.govwikipedia.org They can be used as fluorescent probes for the detection of various analytes. mdpi.comrsc.org A QD-based sensor for Direct Black 38 could be designed where the binding of the dye to the QD surface or to a recognition molecule linked to the QD results in a change in the fluorescence intensity or wavelength.
Hyphenated Techniques
The combination of separation techniques with sensitive detection methods offers enhanced selectivity and resolving power. Capillary electrophoresis with electrochemical detection (CE-ED) is a powerful combination for the analysis of ionic species. nih.govsciencejournal.renih.gov This technique could be employed for the separation and subsequent sensitive detection of Direct Black 38 and its potential degradation products in various samples. stanford.edudcu.ie
The following table summarizes the potential performance of these emerging techniques for the detection of Direct Black 38, based on their application to similar analytes.
| Technique | Principle of Detection | Potential Advantages for Direct Black 38 | Reported Performance for Similar Analytes |
| Aptamer-Based Biosensors | Specific binding of an aptamer to the target molecule, inducing an electrochemical or optical signal. mdpi.comnih.gov | High selectivity and affinity for the target dye. | Detection limits in the picomolar to nanomolar range. mdpi.com |
| Molecularly Imprinted Polymers (MIPs) | Selective recognition of the target molecule by cavities in a synthetic polymer. nih.gov | High selectivity, robustness, and stability of the sensor. | Low detection limits and good reproducibility. mdpi.com |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of the Raman scattering signal of molecules adsorbed on a nanostructured metal surface. rsc.org | Provides structural information for specific identification. | Capable of single-molecule detection. rsc.org |
| Quantum Dot-Based Sensors | Change in fluorescence properties of quantum dots upon interaction with the analyte. nih.gov | High sensitivity and photostability. | Low detection limits in various matrices. rsc.org |
| Capillary Electrophoresis-Electrochemical Detection (CE-ED) | Separation of analytes by electrophoresis followed by sensitive electrochemical detection. nih.gov | High separation efficiency and low sample volume requirements. | Detection limits in the nanomolar to micromolar range. nih.gov |
Environmental Transformation and Physicochemical Degradation Mechanisms of Direct Black 38 Free Acid
Advanced Oxidation Processes (AOPs) for Direct Black 38 (free acid) Degradation
Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. These methods are particularly effective for treating recalcitrant compounds like DB38 that are resistant to conventional treatment methods.
Photocatalytic oxidation involves the use of a semiconductor catalyst, typically titanium dioxide (TiO₂), which, upon irradiation with light of suitable energy, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive species that attack the dye molecule.
The degradation of DB38 via photocatalysis often follows pseudo-first-order kinetics. mdpi.com The reaction rate is influenced by several factors including the initial dye concentration, catalyst dosage, pH, and the presence of oxidizing agents like hydrogen peroxide (H₂O₂). researchgate.net For instance, one study found that optimal conditions for 90% decolorization of a 50 ppm DB38 solution were a TiO₂ dosage of 0.75 g/L, an H₂O₂ concentration of 26.56 mM, and a pH of 5. researchgate.net The addition of H₂O₂ can enhance the process by trapping photo-generated electrons, thereby reducing electron-hole recombination and generating more hydroxyl radicals. researchgate.net However, an excess of H₂O₂ can have a quenching effect on •OH radicals. researchgate.net
The degradation pathway involves the initial cleavage of the azo bonds (–N=N–), which are responsible for the dye's color. This is followed by the fragmentation of the resulting aromatic amines and other intermediates, ultimately leading to mineralization into carbon dioxide, water, and inorganic ions. researchgate.net The efficiency of the process can be enhanced by using modified photocatalysts, such as nitrogen-doped TiO₂, which can absorb a broader spectrum of light, including visible light. sigmaaldrich.com
Table 1: Kinetic Parameters for Photocatalytic Degradation of Azo Dyes
| Dye | Catalyst | Kinetic Model | Rate Constant (k) | Reference |
| Amido Black | Cu₂O/CuO-NPs/TiO₂-NTs | Pseudo-first-order | 0.025 min⁻¹ | researchgate.net |
| Rhodamine B | Ag-TiO₂ | Pseudo-second-order | 0.1011 ppm⁻¹min⁻¹ | researchgate.net |
This table presents kinetic data for the photocatalytic degradation of different azo dyes to provide a comparative context for the degradation kinetics of compounds similar to Direct Black 38.
The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is most effective under acidic conditions (typically pH 3) where the iron remains soluble and catalytically active. sums.ac.irucv.ro The fundamental reaction is:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Studies on azo dyes have demonstrated that the photo-Fenton process can achieve high levels of color and Total Organic Carbon (TOC) removal. researchgate.net For example, in the treatment of Reactive Black 5, the photo-Fenton process resulted in a significantly higher TOC removal (46.4%) compared to the Fenton process alone (21.6%). researchgate.net The degradation mechanism involves the oxidative cleavage of the chromophoric azo linkages, followed by the opening of the aromatic rings of the resulting intermediates. neptjournal.com The reaction kinetics are influenced by the concentrations of the dye, Fe²⁺, and H₂O₂. sums.ac.irnih.gov
Table 2: Optimal Conditions for Fenton-based Degradation of Azo Dyes
| Dye | Process | Optimal pH | Key Findings | Reference |
| Direct Red 81 | Fenton | 3 | 88.98% removal at optimal H₂O₂ and Fe²⁺ concentrations. | sums.ac.ir |
| Reactive Red 120 | Fenton | ~3 | Factors affecting decolorization were investigated. | ucv.ro |
| Reactive Black 5 | Photo-Fenton | 3 | Higher TOC removal compared to Fenton process. | researchgate.net |
| Direct fast light black G | Photo-Fenton | - | Sunlight promotes the reaction; cation-exchange resin enhances degradation. | nih.gov |
Ozonation is another AOP that can effectively decolorize and degrade azo dyes. Ozone (O₃) can react with organic compounds either directly through molecular ozone or indirectly through the hydroxyl radicals formed from ozone decomposition in water, particularly at alkaline pH. researchgate.netuts.edu.au The indirect pathway is generally faster and less selective.
The peroxone process combines ozone with hydrogen peroxide (O₃/H₂O₂). The addition of H₂O₂ accelerates the decomposition of ozone into hydroxyl radicals, thereby enhancing the oxidation rate of organic pollutants. researchgate.net This process has been shown to be effective in mineralizing organic content in wastewater. nih.gov
For azo dyes, ozonation and peroxone processes lead to the cleavage of the azo bond, resulting in rapid decolorization. researchgate.net This is followed by the slower degradation of the aromatic intermediates. The efficiency of these processes is dependent on factors such as pH, ozone dosage, and the presence of radical scavengers like chloride ions, which can negatively impact the degradation rate. researchgate.net Studies on similar azo dyes have shown that the degradation kinetics often follow a pseudo-first-order model. uts.edu.au
Electrochemical oxidation is an AOP that involves the generation of oxidants on the surface of an anode. This can occur through direct electron transfer from the organic molecule to the anode at a high potential, or through indirect oxidation by electrochemically generated species such as hydroxyl radicals, active chlorine, or ozone. nih.govnih.gov
The choice of anode material is critical to the efficiency of the process. Dimensionally stable anodes (DSAs) and boron-doped diamond (BDD) electrodes are known for their high oxygen evolution potential, which favors the production of hydroxyl radicals and leads to more efficient mineralization of organic pollutants. nih.govsemanticscholar.org
In the case of azo dyes like DB38, electrochemical oxidation can lead to complete decolorization and significant reduction in chemical oxygen demand (COD). The degradation mechanism involves the oxidative cleavage of the azo linkage and subsequent oxidation of the aromatic byproducts. nih.gov The process is influenced by parameters such as current density, pH, and the type of supporting electrolyte. For instance, the presence of chloride ions can lead to the formation of active chlorine species, which can contribute to the oxidation process but may also lead to the formation of chlorinated byproducts. nih.gov
Catalytic Degradation Studies of Direct Black 38 (free acid) in Aqueous Media
Catalytic degradation offers an alternative to AOPs and often involves the use of solid catalysts to enhance the rate of degradation reactions, sometimes in conjunction with other processes like ozonation or with the use of milder oxidants.
Heterogeneous catalysis for dye degradation involves a catalyst in a different phase from the reactants, typically a solid catalyst in an aqueous solution. mdpi.com This approach offers advantages such as easy separation and reusability of the catalyst. mdpi.com Various materials, including metal oxides and supported metal complexes, have been investigated for the degradation of azo dyes. mdpi.comresearchgate.net For example, nickel hydroxide (B78521) has been used as a catalyst for the degradation of Direct Black 38 in the presence of an oxidant. researchgate.net
The mechanism of heterogeneous photocatalysis generally involves five key steps:
Mass transfer of the dye molecules from the bulk solution to the catalyst surface. mdpi.com
Adsorption of the dye onto the active sites of the catalyst. mdpi.com
Catalytic reaction on the surface. mdpi.com
Desorption of the degradation products from the surface. mdpi.com
Mass transfer of the products back into the bulk solution. mdpi.com
The kinetics of these reactions can often be described by the Langmuir-Hinshelwood (L-H) model. cas.cn This model assumes that the reaction takes place on the surface of the catalyst and that the reaction rate is proportional to the fraction of the surface covered by the substrate. mdpi.com The L-H equation relates the initial degradation rate (r₀) to the initial concentration of the substrate (C₀):
r₀ = (k * K * C₀) / (1 + K * C₀)
Where 'k' is the reaction rate constant and 'K' is the adsorption equilibrium constant. At low substrate concentrations, the equation simplifies to a first-order kinetic model, while at high concentrations, it approaches a zero-order model as the catalyst surface becomes saturated. Studies on various organic pollutants have successfully applied the L-H model to describe the kinetics of their photocatalytic degradation. cas.cn
Parametric Influences on Catalytic Degradation Efficiency
The efficiency of catalytic degradation of Direct Black 38, particularly through advanced oxidation processes (AOPs) like photocatalysis, is contingent upon several key operational parameters. researchgate.netijesi.org Optimizing these parameters is crucial for maximizing the removal of the dye from aqueous solutions.
Effect of pH: The pH of the solution is a critical factor influencing the surface charge of the photocatalyst and the dye molecule itself, thereby affecting the adsorption of the dye onto the catalyst surface. ijesi.org For TiO2, the surface is positively charged in acidic conditions and negatively charged in alkaline conditions. researchgate.netijesi.org Studies have shown that the photocatalytic degradation of Direct Black 38 is often more efficient under acidic conditions. researchgate.netresearchgate.net Maximum decolorization is frequently observed at a low pH, as the positively charged catalyst surface promotes electrostatic attraction with the anionic dye molecules. researchgate.net Research indicates an optimal pH of 5 for the decolorization of Direct Black 38 using a TiO2 photocatalyst, achieving 90% efficiency. researchgate.net
Effect of Oxidizing Agents: The addition of external oxidizing agents, such as hydrogen peroxide (H2O2), can enhance the photocatalytic degradation rate. researchgate.netijesi.org Hydrogen peroxide can act as an electron acceptor, which helps to prevent the recombination of photogenerated electron-hole pairs, thereby increasing the quantum efficiency of the process. ijesi.org It also contributes to the generation of more hydroxyl radicals. However, an excess concentration of H2O2 can have a detrimental effect, as it can act as a scavenger for hydroxyl radicals, leading to a decrease in degradation efficiency. researchgate.net For a 50 ppm solution of Direct Black 38, an optimal hydrogen peroxide dosage of 26.56 mM was identified. researchgate.net
Interactive Data Table: Optimal Conditions for Catalytic Degradation of Direct Black 38
| Parameter | Optimal Value | Dye Concentration | Catalyst | Efficiency | Reference |
|---|---|---|---|---|---|
| Catalyst Dosage | 0.75 g/L | 50 ppm | TiO₂ | ~90% | researchgate.net |
| pH | 5 | 50 ppm | TiO₂ | ~90% | researchgate.net |
| H₂O₂ Concentration | 26.56 mM | 50 ppm | TiO₂ | ~90% | researchgate.net |
| pH (Visible Light) | 2.5 | 0.055 g/L | Cu₂O-CuO/TiO₂ | High | researchgate.net |
Adsorption/Desorption Dynamics and Equilibrium Modeling for Direct Black 38 (free acid)
Adsorption is a widely used, effective, and economical method for removing dyes like Direct Black 38 from wastewater. usm.my The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption depends on the properties of both the adsorbent and the adsorbate, as well as on various experimental conditions.
Adsorption Isotherm Models (Langmuir, Freundlich, D-R)
Adsorption isotherms are mathematical models that describe the distribution of the adsorbate between the liquid and solid phases at equilibrium. mocedes.org They are crucial for understanding the adsorption mechanism and for designing adsorption systems. mdpi.com The Langmuir, Freundlich, and Dubinin-Radushkevich (D-R) models are commonly used to analyze equilibrium data. nih.gov
Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. iosrjournals.org It also assumes that there is no interaction between the adsorbed molecules. The model is often used to determine the maximum adsorption capacity of an adsorbent. mdpi.com The linear form of the Langmuir equation is often used to determine the constants from experimental data. core.ac.uk
Freundlich Isotherm: This is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. ekb.egaensiweb.com Unlike the Langmuir model, it does not assume monolayer adsorption and is applicable to multilayer adsorption. mocedes.org The Freundlich model is often indicative of a favorable adsorption process. core.ac.uk
Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir isotherm and is applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface. nih.gov It is often used to distinguish between physical and chemical adsorption based on the calculated mean free energy of adsorption. iosrjournals.org
Studies on the adsorption of Direct Black 38 have utilized various adsorbents, including p-tert-butylcalix nih.govarene-based silica (B1680970) resin, where a maximum adsorption of 91% was achieved at pH 9.0. core.ac.uk While specific isotherm parameters for Direct Black 38 are not always available, studies on other direct dyes provide insight into how these models are applied. usm.mynih.gov
Interactive Data Table: Comparison of Adsorption Isotherm Models
| Isotherm Model | Key Assumptions | Type of Adsorption Surface | Adsorption Layer |
|---|---|---|---|
| Langmuir | Homogeneous surface, all adsorption sites have equal affinity, no interaction between adsorbed molecules. iosrjournals.org | Homogeneous | Monolayer iosrjournals.org |
| Freundlich | Heterogeneous surface, non-uniform energy distribution. ekb.eg | Heterogeneous | Multilayer mocedes.org |
| Dubinin-Radushkevich (D-R) | Heterogeneous surface, Gaussian energy distribution. nih.gov | Heterogeneous | Not limited to monolayer |
Adsorption Kinetics and Thermodynamic Considerations
Adsorption Kinetics: The study of adsorption kinetics provides insights into the rate of dye uptake and the rate-controlling step of the adsorption process. scirp.org Common kinetic models include the pseudo-first-order and pseudo-second-order models.
Pseudo-First-Order Model: This model suggests that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. scirp.org
Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. scirp.org Many studies on direct dyes have found that the pseudo-second-order model provides the best fit for the experimental data, indicating that chemisorption is a significant part of the mechanism. usm.mynih.gov
Thermodynamic Considerations: Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are essential for determining the spontaneity and nature of the adsorption process. scirp.org
Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and thermodynamically favorable. usm.my
Enthalpy (ΔH°): A positive ΔH° value signifies that the adsorption process is endothermic, meaning it is favored by an increase in temperature. scialert.net A negative value indicates an exothermic process.
Entropy (ΔS°): A positive ΔS° value reflects an increase in the randomness at the solid-solution interface during the adsorption process. usm.my
For direct dyes, thermodynamic studies have often shown the adsorption process to be spontaneous and endothermic. usm.mynih.gov For example, the adsorption of C.I. Direct Yellow 86 onto carbon nanotubes was found to be an endothermic process with an enthalpy change of 13.69 kJ/mol. nih.gov
Interactive Data Table: Thermodynamic Parameters for Adsorption of Direct Dyes
| Dye | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
|---|---|---|---|---|---|---|
| C.I. Direct Yellow 86 | Carbon Nanotubes | Varies with temp. | 13.69 | 139.51 | Spontaneous, Endothermic | nih.gov |
| C.I. Direct Red 224 | Carbon Nanotubes | Varies with temp. | 24.29 | 172.06 | Spontaneous, Endothermic | nih.gov |
| Direct Red 23 | Modified Uncaria gambir | Negative | Positive | Positive | Spontaneous, Endothermic | usm.my |
Hydrolytic Stability and Other Abiotic Transformation Pathways
Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For Direct Black 38, this includes pathways such as hydrolysis and photolysis.
Other Abiotic Pathways:
Photolysis: Direct Black 38 is known to be light-sensitive. chemicalbook.com This suggests that it can undergo photolysis, or degradation upon exposure to light. The energy from photons can lead to the cleavage of the azo bonds, which is the primary chromophore in the molecule, resulting in decolorization and the formation of various degradation products.
Reaction with Acids: Direct Black 38 is incompatible with strong acids. chemicalbook.com In a strong sulfuric acid solution, it appears deep red in blue, and upon dilution, it forms a purple to red-light black precipitate. In nitric acid, the solution turns yellow-brown. These color changes indicate a chemical transformation of the dye molecule, representing an abiotic degradation pathway. chemicalbook.com
Anaerobic Reduction: While often mediated by bacteria, the chemical reduction of the azo bond can also occur abiotically under strongly reducing environmental conditions. This process breaks the dye molecule into its constituent aromatic amines. chemicalbook.com For Direct Black 38, this would lead to the formation of benzidine (B372746), among other amines. chemicalbook.comresearchgate.net
Interactions of Direct Black 38 Free Acid with Diverse Substrates and Engineered Materials
Adsorption Characteristics on Natural and Synthetic Fibers
Direct Black 38 is utilized for dyeing natural cellulosic fibers such as cotton and viscose, as well as proteinaceous fibers like silk and wool. It is also applied to synthetic polyamide fibers. worlddyevariety.comresearchgate.net The affinity of the dye for these fibers is a key factor in the dyeing process. For cellulose (B213188) fibers, the dye absorption rate is reported to be highest at a temperature of 80°C. worlddyevariety.com
The interaction between dyes and wool fibers is often governed by electrostatic interactions between the anionic dye molecules and the protonated amine groups of the wool fiber. nih.gov The adsorption of acid dyes on wool has been successfully modeled using both Langmuir and Freundlich isotherms, with the pseudo-second-order kinetic model often providing a good fit for the adsorption rate. nih.gov
Table 1: Adsorption Characteristics of Similar Dyes on Natural Fibers
| Dye Class | Fiber | Adsorption Model | Kinetic Model | Reference |
| Acid Dyes | Wool | Langmuir, Freundlich | Pseudo-second-order | nih.gov |
| Reactive Dyes | Modified Cotton | Langmuir | Pseudo-second-order | semanticscholar.org |
| Direct Dyes | Cotton | Not specified | Exponential converging binomial series | p2infohouse.org |
Note: This table presents data for dye classes similar to Direct Black 38 to provide context due to the lack of specific data for Direct Black 38 (free acid).
Interaction Mechanisms with Inorganic Adsorbents (e.g., Activated Carbon, Silica (B1680970), Metal Oxides)
The removal of Direct Black 38 from aqueous solutions using inorganic adsorbents is a critical area of research for wastewater treatment. The interaction mechanisms are dependent on the nature of the adsorbent surface and the solution chemistry.
Activated Carbon: Activated carbon is a widely used adsorbent for dye removal due to its high surface area and porous structure. The adsorption of dyes onto activated carbon can often be described by the Langmuir and Freundlich isotherm models, which provide insights into the nature of the adsorption (monolayer or multilayer) and the adsorbent's capacity. nih.govcore.ac.ukaensiweb.com While specific isotherm parameters for Direct Black 38 on activated carbon are not provided in the search results, the general principles of dye adsorption on this material are well-established.
Silica and Modified Silica: The adsorption of Direct Black 38 has been studied on a p-tert-butylcalix tandfonline.comarene-based silica resin. researchgate.netcore.ac.uk In this system, a maximum adsorption of 91% was achieved at a pH of 9.0. researchgate.netcore.ac.uk The interaction is thought to involve electrostatic interactions and potential metal ion coordination between the resin and the dye molecule. core.ac.uk
Metal Oxides: The interaction of Direct Black 38 with metal oxides is of interest for both adsorption and photocatalytic degradation.
Zinc Oxide (ZnO): Zinc oxide nanoparticles have been investigated for the removal of various dyes from wastewater. researchgate.nettandfonline.comnih.govnih.gov The adsorption of anionic dyes on ZnO is often favored at acidic pH values, below the point of zero charge of ZnO (around pH 9), where the surface of the nanoparticles is positively charged. researchgate.net Studies on the removal of sulfur black dye using biogenically engineered ZnO nanoparticles have shown that the Freundlich isotherm model provides a good fit for the adsorption data, suggesting multilayer adsorption on a heterogeneous surface. tandfonline.comnih.gov
Alumina (Al₂O₃) and Silica-Alumina: Mixed silica-alumina oxides have been used for the removal of reactive black dyes. The dye uptake by these materials can involve various interactions, including those between the electronegative atoms of the dye and the adsorbent surface. researchgate.net
Table 2: Adsorption Parameters for Direct Black 38 on a Modified Silica Resin
| Adsorbent | pH for Maximum Adsorption | Maximum Adsorption (%) | Potential Interaction Mechanisms | Reference |
| p-tert-butylcalix tandfonline.comarene based silica resin | 9.0 | 91 | Electrostatic interaction, Metal ion coordination | researchgate.netcore.ac.uk |
Complexation Chemistry and Chelation Behavior with Metal Ions
Information regarding the specific complexation chemistry and chelation behavior of Direct Black 38 (free acid) with metal ions is not extensively available in the provided search results. Azo dyes, in general, can form complexes with metal ions, and this property is sometimes utilized to improve their fastness properties on fabrics. The presence of hydroxyl and amino groups in the vicinity of the azo linkages in the Direct Black 38 molecule suggests potential sites for metal chelation.
Studies on other chelating agents have demonstrated the use of spectrophotometric titrations to determine the stability constants of metal complexes. marquette.edu For instance, the chelation of copper (II) has been investigated with various indicators in non-aqueous solvents. marquette.edu Furthermore, research on other ligands has shown the ability to form stable complexes with a range of metal ions, with stability constants determined through techniques like UV-visible spectroscopy. nih.govresearchgate.net Without specific studies on Direct Black 38, its chelation behavior can only be inferred from the general properties of polysulfonated azo dyes containing potential donor groups.
Physicochemical Interactions within Polymeric Matrices
The interactions of Direct Black 38 (free acid) within polymeric matrices are crucial for its application in dyeing plastics and for understanding its behavior when incorporated into polymer-based materials. worlddyevariety.com However, specific research detailing these physicochemical interactions for Direct Black 38 is not available in the provided search results.
In general, the interaction of dyes within a polymer matrix can be influenced by the chemical nature of both the dye and the polymer. For instance, in a polyamide matrix, the halochromic (color-changing with pH) behavior of an azo dye like Nitrazine Yellow is affected by the polymeric environment, which alters the tautomeric equilibrium of the dye. Plasma treatment of polyamide films loaded with an azobenzene (B91143) dye has been shown to induce interactions between the dye and the polymer, leading to the immobilization of the dye on the polymer surface. nih.gov These interactions can involve the formation of covalent bonds, for example, between the hydroxyl group of the dye and the amine group of the polyamide. nih.gov
The incorporation of dyes into polymer films, such as polyvinyl alcohol, is a common practice for various applications, but the specific interactions governing the stability and properties of Direct Black 38 within such matrices require further investigation.
Computational and Theoretical Investigations into Direct Black 38 Free Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These calculations can predict molecular geometry, orbital energies, charge distribution, and various reactivity descriptors.
For Direct Black 38, theoretical calculations have been performed to elucidate its interaction with adsorbent materials. In a study on the removal of the dye using a silica-modified resin, chemical reactivity analysis was conducted using the Amsterdam Density Functional (ADF) program. acs.org The calculations were performed at the B3LYP/DZP level of theory to understand the strength of the interaction between the dye molecule and the adsorbent. acs.org Such analyses help in determining the nature of the chemical bonds formed during adsorption and can explain the efficiency of a given adsorbent material.
Quantum chemical methods are broadly used to describe the reactivity of dyes. For other azo dyes, for instance, Density Functional Theory (DFT) calculations have been employed to compute thermodynamic properties such as free energy, dipole moment, and the HOMO–LUMO energy gap. acs.org These parameters are crucial for describing the reactivity of a dye towards photocatalytic species that are responsible for its degradation. acs.org While detailed reports on the comprehensive electronic structure and reactivity parameters for the isolated Direct Black 38 molecule are not extensively available, these related studies demonstrate the potential of quantum chemistry to predict its behavior.
Molecular Dynamics Simulations of Direct Black 38 (free acid) Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of molecular systems, providing detailed information on interactions, conformational changes, and binding affinities.
In the context of dye chemistry, MD simulations are often employed to gain insights into the adsorption process of dyes onto various materials or their interactions with biological macromolecules. For example, MD simulations have been used to study the removal of other cationic dyes, revealing the affinity of the dye molecules with the adsorbent framework and corroborating experimental observations. nih.govrsc.org These simulations can visualize the orientation of dye molecules relative to a surface and calculate interaction energies. nih.gov
However, based on the available scientific literature, specific studies utilizing molecular dynamics simulations focused exclusively on the interactions of Direct Black 38 (free acid) have not been prominently reported. The application of this technique could, in the future, provide valuable atomistic-level details about its interaction with textile fibers, environmental particles, or biological targets.
Density Functional Theory (DFT) Applications in Structure and Stability Analysis
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Due to its balance of accuracy and computational cost, DFT is widely applied to analyze molecular geometry, stability, and reactivity.
The application of DFT to Direct Black 38 has been noted in the context of its adsorption onto a novel resin. Theoretical calculations using the B3LYP functional were performed to analyze the chemical reactivity and the nature of the interaction between the dye and the adsorbent surface. acs.org DFT can provide insights into the stability of the complex formed between the dye and the adsorbent, helping to explain the mechanism of removal from wastewater. For other complex molecules, DFT calculations are routinely used to explore structural stability and chemical ordering. rsc.org
Furthermore, DFT studies on other azo dyes have successfully calculated parameters that describe their reactivity and kinetic stability, which are often related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org A comprehensive DFT analysis of Direct Black 38 could similarly yield valuable data on its optimized structure, vibrational frequencies, and thermodynamic stability, though such detailed studies are not widely present in the current literature.
Predictive Modeling of Chemical Transformation Pathways and Adsorption Energetics
Predictive modeling combines theoretical principles with computational algorithms to forecast the behavior of chemical systems, such as how a molecule might transform or how strongly it will bind to a surface.
Chemical Transformation Pathways
A significant aspect of Direct Black 38 is its metabolic transformation. It is well-established that this benzidine-based dye can be metabolized in vivo to the human carcinogen benzidine (B372746). nih.gov This transformation typically involves the reductive cleavage of the azo linkages (-N=N-). Studies have identified benzidine and its acetylated metabolites in the urine of animals and workers exposed to the dye. nih.gov
Furthermore, the degradation of Direct Black 38 in controlled environments has been investigated. In sequential anaerobic/aerobic reactor systems, the dye is first decolorized under anaerobic conditions, which involves the breakdown of the azo bonds. researchgate.net The resulting aromatic amines are then further mineralized under aerobic conditions. researchgate.net Kinetic models have been developed to describe the decolorization process, with studies showing that the degradation rate can be influenced by the initial dye concentration. researchgate.net While these pathways have been determined experimentally, the use of computational predictive models to forecast the specific intermediates and reaction kinetics of Direct Black 38 degradation is an area for further research.
Adsorption Energetics
The removal of Direct Black 38 from aqueous solutions by adsorption has been the subject of numerous studies, which often employ models to describe the adsorption energetics and equilibrium. These models are fitted to experimental data to determine key thermodynamic and kinetic parameters.
Several isotherm models have been applied to describe the equilibrium of Direct Black 38 adsorption:
Freundlich Model: This model is often a good fit for the adsorption of Direct Black 38, suggesting heterogeneous surface adsorption. acs.org
Langmuir Model: This model describes monolayer adsorption onto a homogeneous surface.
Dubinin-Radushkevich (D-R) Model: This model is used to determine the nature of the adsorption process (e.g., physical adsorption, ion exchange). For Direct Black 38, the energy calculated from the D-R model has suggested an ion-exchange mechanism for its adsorption on certain resins. acs.org
The kinetics of adsorption are often analyzed using pseudo-first-order and pseudo-second-order models to understand the rate of dye uptake.
Thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), have been calculated from experimental data. For the adsorption of Direct Black 38 onto a specific silica (B1680970) resin, these parameters revealed the process to be spontaneous and exothermic. acs.org
Below are tables summarizing findings from modeling the adsorption of Direct Black 38 and a related azo dye, C.I. Direct Black 80, on different adsorbents.
| Isotherm Model | Parameter | Value | Adsorbent/Dye System | Reference |
|---|---|---|---|---|
| Langmuir | Qm (mg/g) | 14.04 | Zygophyllum gaetulum / C.I. Direct Black 80 | nih.gov |
| KL (L/mg) | 0.012 | |||
| Freundlich | KF ((mg/g)(L/mg)1/n) | 0.437 | ||
| n | 1.17 |
| Parameter | Value | Unit | Adsorbent | Reference |
|---|---|---|---|---|
| ΔG° | -1.31 to -1.89 | kJ/mol | p-diethanolaminomethylcalix nih.govarene-immobilized silica (DIS) resin | acs.org |
| ΔH° | -12.79 | kJ/mol | ||
| ΔS° | -0.037 | kJ/(mol·K) |
Emerging Research Frontiers and Future Prospects for Direct Black 38 Free Acid Studies
Development of Novel Materials for Advanced Interactions with Direct Black 38 (free acid)
The development of new materials with high efficacy for the removal and degradation of Direct Black 38 is a primary focus of current research. These materials are designed to offer superior surface area, specific active sites, and enhanced catalytic or adsorptive properties compared to traditional treatment agents.
Advanced Adsorbents: Research has moved beyond conventional activated carbon to explore highly engineered adsorbents. One notable example is a silica (B1680970) resin functionalized with p-tert-butylcalix mdpi.comarene. researchgate.net This material has demonstrated a high adsorption efficiency for DB-38, reaching up to 91% removal under optimized pH conditions (pH 9.0). researchgate.net The calixarene's unique cup-like structure is believed to facilitate the capture of the large DB-38 molecule. The effectiveness of such materials is often evaluated based on their performance under various conditions, as detailed in the table below.
Table 1: Performance of p-tert-butylcalix mdpi.comarene Silica Resin for DB-38 Adsorption
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Maximum Adsorption | pH 9.0 | 91% | researchgate.net |
| Field Applicability | Textile Wastewater | >70% Decolorization | |
| Comparison | Unmodified Silica | Significantly higher efficiency | researchgate.net |
Other classes of materials being investigated include metal-organic frameworks (MOFs), which offer exceptionally high surface areas and tunable pore structures, making them promising candidates for the adsorption of bulky dye molecules. researchgate.net While studies specific to DB-38 are emerging, research on similar azo dyes like Acid Black 1 using aluminum-based MOFs has shown significant promise, driven by mechanisms including electrostatic forces, hydrogen bonding, and hydrophobic interactions. researchgate.net
Nanomaterials and Photocatalysts: Nanotechnology offers a powerful toolkit for dye remediation. Nanocomposites such as copper oxide (CuxO) nanoparticles deposited on titanium dioxide (TiO2) nanotubes have been effectively used for the photocatalytic degradation of DB-38. researchgate.net Under visible light and sunlight, these materials act as semiconductors, absorbing photons and generating reactive oxygen species that break down the complex azo dye structure. researchgate.net The synergy between the TiO2 nanotubes and the CuxO nanoparticles enhances the photocatalytic efficiency compared to the individual components. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Dye Research Methodologies
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the study of chemical compounds and processes, including those involving azo dyes. These computational tools can model complex, non-linear relationships between variables, enabling prediction, optimization, and deeper understanding of dye behavior and treatment processes.
Predictive Modeling of Degradation: Artificial Neural Networks (ANNs) have been successfully developed to predict the efficiency of dye degradation processes. For azo dyes similar to DB-38, ANN models use input parameters such as initial dye concentration, catalyst dosage, pH, and reaction time to accurately predict the color removal efficiency. researchgate.netcabidigitallibrary.org These models are trained on experimental data and can achieve very high correlation coefficients (R² > 0.99), demonstrating their powerful predictive capabilities. researchgate.net This approach significantly reduces the number of experiments needed to optimize a remediation process, saving time and resources. The ability of ANNs to function as a "black box model" allows them to capture intricate interactions that are difficult to describe with conventional kinetic models. researchgate.net
Property Prediction and Molecular Screening: Beyond degradation, ML algorithms are being used to predict the fundamental properties of dyes. For instance, the XGBoost algorithm has been employed to create a model that predicts the maximum absorption wavelength (λmax) of azo dyes based on their molecular structure. researchgate.net By analyzing the model with techniques like SHapley Additive exPlanations (SHAP), researchers can identify which molecular fragments have the greatest influence on the dye's color. researchgate.net This allows for the high-throughput virtual screening of thousands of potential dye molecules to find candidates with desired properties, accelerating the design of new, potentially less harmful, dyes. researchgate.net
Table 2: Applications of Machine Learning in Azo Dye Research
| ML Model | Application | Key Findings | Reference |
|---|---|---|---|
| Artificial Neural Network (ANN) | Predicting decolorization efficiency of azo dyes | Achieved high predictive accuracy (R²=0.996) using inputs like pH, H₂O₂ dose, and time. | researchgate.net |
| XGBoost with SHAP analysis | Predicting maximum absorption wavelength (λmax) | Identified key molecular substructures influencing dye color; enabled virtual screening. | researchgate.net |
| Taguchi Model | Modeling biodegradation of reactive black dyes | Evaluated various parameters for simultaneous biodegradation of dyes and heavy metals. | mdpi.com |
Advancements in In Situ Monitoring and Real-time Analytical Techniques for Direct Black 38 (free acid)
Effective control and optimization of DB-38 degradation processes require accurate and timely measurement of the dye concentration and its breakdown products. Research is focused on moving beyond traditional, time-consuming offline methods towards advanced in situ and real-time monitoring solutions.
From Offline to Online Analysis: Standard methods for monitoring DB-38 and its metabolites, such as benzidine (B372746), involve laboratory-based techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov While precise, these methods involve sample collection, preparation, and delayed analysis. A significant advancement is the development of online monitoring systems that couple membrane filtration sampling modules directly to an HPLC instrument. researchgate.net This setup allows for the continuous, automated sampling and analysis of a bioreactor's contents, providing near-real-time data on the concentrations of the parent dye and its degradation products. researchgate.net Such systems are robust enough for long-term monitoring (e.g., up to one week) without significant membrane fouling. researchgate.net
Emerging Spectroscopic Techniques: The frontier of in situ monitoring lies in the application of advanced spectroscopic techniques that can analyze the sample directly within the reactor without extraction.
Surface-Enhanced Raman Spectroscopy (SERS): This technique offers ultra-high sensitivity and can provide a unique molecular fingerprint of the compounds present. Its potential for detecting low concentrations of dyes and their metabolites in complex matrices makes it a promising candidate for real-time process monitoring. spectroscopyonline.com
Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR): By immersing a probe directly into the reaction medium, ATR-FTIR can track changes in the concentration of functional groups associated with the dye molecule and its intermediates over time. spectroscopyonline.com
Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS): This method is particularly useful for studying the interaction of molecules at a solid-liquid interface, such as the adsorption of DB-38 onto a catalyst surface. acs.org It can provide real-time, in situ information on reaction mechanisms at the catalyst site. acs.org
These advanced techniques hold the potential to provide a level of process understanding and control that is unattainable with traditional analytical methods.
Sustainable Chemical Engineering Principles Applied to Direct Black 38 (free acid) Synthesis and Remediation Technologies
Applying the principles of green and sustainable engineering to the entire lifecycle of Direct Black 38 is crucial for mitigating its environmental risks. This involves re-evaluating its synthesis and developing environmentally benign remediation technologies.
Challenges in Synthesis: The conventional synthesis of Direct Black 38 is a significant source of concern from a sustainability perspective. The process relies on the use of benzidine, a known human carcinogen, as a primary building block. nih.gov The synthesis involves the diazotization of benzidine and subsequent coupling reactions with other aromatic compounds like H-acid, aniline (B41778), and meta-phenylenediamine. nih.gov The use of such a hazardous intermediate is a prime example of an unsustainable chemical process, driving research towards finding safer alternatives to achieve a black color in dyeing processes.
Sustainable Remediation Technologies:
Bioremediation: A key sustainable approach is the use of microorganisms to break down the dye. Robust, stress-tolerant bacterial mixed cultures have been identified that can effectively decolorize diazo dyes under harsh industrial conditions, including high temperature (up to 60°C), pH (up to 10), and salinity (up to 5%). nih.gov The primary mechanism is the enzymatic cleavage of the azo bonds by azoreductase, which breaks the molecule down into its constituent aromatic amines. nih.gov Subsequent aerobic treatment can then mineralize these amines. nih.gov
Anaerobic-Aerobic Sequential Systems: Combining anaerobic and aerobic biological treatment stages has proven highly effective for the complete mineralization of DB-38. nih.gov The initial anaerobic stage achieves effective decolorization by breaking the azo linkages, while the subsequent aerobic stage is crucial for degrading the resulting, and often more toxic, aromatic amines. nih.gov Kinetic studies of these processes are vital for reactor design and optimization. researchgate.net
Advanced Oxidation Processes (AOPs) with Green Catalysts: AOPs that utilize photocatalysts, such as the TiO2-based nanomaterials mentioned in section 7.1, represent another sustainable pathway. researchgate.net These processes can use visible light or sunlight as an energy source to completely mineralize the dye into carbon dioxide, water, and mineral acids, avoiding the formation of hazardous sludge that can result from other physical-chemical treatments.
By focusing on benign synthesis routes and developing robust, low-energy remediation technologies, the chemical industry can move towards a more sustainable model for the management of dyes like Direct Black 38.
Q & A
Q. What are the primary metabolic pathways of Direct Black 38 (free acid) in human microbiota, and how do they influence toxicity?
Direct Black 38 is reduced by intestinal microbiota via azo reductase activity, generating metabolites like benzidine, 4-aminobiphenyl, and acetylated derivatives (e.g., acetylaminobiphenyl). Benzidine, a known mutagen, peaks within 24 hours (39.1% conversion) but declines as acetylaminobiphenyl becomes dominant (51.1% by day 7) . Methodologically, use semicontinuous culture systems simulating the large intestine to monitor metabolite kinetics. Pair gas chromatography-mass spectrometry (GC-MS) with mutagenicity assays (e.g., Ames test) to correlate metabolite levels with carcinogenic potential.
Q. What experimental models are optimal for studying the environmental persistence of Direct Black 38 (free acid)?
Simulate aerobic and anaerobic conditions using bioreactors with controlled pH, temperature, and microbial consortia. Quantify dye degradation via UV-Vis spectroscopy (azo bond cleavage at ~500 nm) and high-performance liquid chromatography (HPLC) for intermediate detection. Include negative controls (sterilized systems) to distinguish microbial vs. abiotic degradation .
Q. How can researchers detect and quantify Direct Black 38 (free acid) in complex matrices (e.g., wastewater, biological samples)?
Employ solid-phase extraction (SPE) for sample cleanup, followed by HPLC coupled with diode-array detection (DAD) or tandem mass spectrometry (LC-MS/MS). Validate methods using spiked recovery tests (70–120% acceptable range) and matrix-matched calibration curves to account for interference .
Advanced Research Questions
Q. What mechanisms explain the discrepancy between in vitro and in vivo mutagenicity data for Direct Black 38 (free acid)?
In vitro models (e.g., bacterial reverse mutation assays) may underestimate toxicity due to incomplete metabolic activation. In contrast, in vivo systems (rodent studies) account for host-microbiome interactions and enterohepatic recirculation. To resolve contradictions, integrate ex vivo fecal slurry incubations with hepatic S9 fractions to mimic systemic metabolism .
Q. How do acetylated metabolites of Direct Black 38 (e.g., acetylaminobiphenyl) enhance mutagenic risk compared to parent compounds?
Acetylation increases lipophilicity, promoting cellular uptake and bioaccumulation. Use comparative genotoxicity assays (comet assay, micronucleus test) on epithelial cell lines exposed to benzidine vs. acetylaminobiphenyl. Pair with molecular docking studies to assess DNA adduct formation potential .
Q. What are the implications of microbial community diversity on Direct Black 38 (free acid) metabolism across demographic groups?
Conduct longitudinal metagenomic analyses of fecal samples from diverse populations to identify taxa associated with differential azo reductase activity. Apply machine learning (e.g., random forest) to link microbial signatures with metabolite profiles and predict interindividual variability in toxicity .
Methodological & Data Analysis Challenges
Q. How should researchers address conflicting data on the temporal dynamics of benzidine formation in microbial systems?
Standardize incubation conditions (pH 6.8, 37°C, anaerobic) and sampling intervals (0–72 hours). Use mixed-effects models to statistically account for batch-to-batch variability in fecal inocula. Replicate experiments across ≥3 independent donor samples to ensure robustness .
Q. What statistical approaches are suitable for analyzing dose-response relationships in Direct Black 38 (free acid) toxicity studies?
Apply benchmark dose (BMD) modeling to estimate lower confidence limits (BMDL) for mutagenic effects. Use hierarchical Bayesian models to integrate in vitro, in vivo, and epidemiological data, reducing uncertainty in risk assessment .
Research Gaps & Future Directions
Q. Why does acetylaminobiphenyl persist in microbial systems despite declining benzidine levels, and what are its long-term toxicological impacts?
Hypothesize that acetyltransferases in microbiota stabilize this metabolite. Investigate using stable isotope tracing (¹³C-labeled Direct Black 38) and proteomic profiling of microbial enzymes. Long-term rodent studies with histopathological endpoints (e.g., bladder epithelium hyperplasia) are critical .
Q. How do co-exposure scenarios (e.g., Direct Black 38 with other azo dyes) alter metabolic outcomes and synergistic toxicity?
Design factorial experiments using combinatorial dye mixtures. Analyze interactions via response surface methodology (RSM) and isobolographic analysis. Prioritize dyes with shared metabolic pathways (e.g., Congo Red) to identify additive vs. antagonistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
